2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate
Description
Properties
IUPAC Name |
[2-(2,3-dimethylanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-4-24-17-10-8-16(9-11-17)12-20(23)25-13-19(22)21-18-7-5-6-14(2)15(18)3/h5-11H,4,12-13H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIJEPFWEBUCPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=CC(=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic applications, supported by data tables and research findings.
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 341.4 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the dimethylphenyl group may enhance lipophilicity, facilitating cellular uptake and interaction with target proteins.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. A study demonstrated that derivatives with similar structural motifs showed IC values in the low micromolar range against various cancer cell lines, suggesting potential effectiveness in inhibiting tumor growth .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. A series of derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results comparable to standard antibiotics. The structure-activity relationship (SAR) indicated that modifications at the phenyl rings could enhance antibacterial efficacy .
Data Tables
| Activity | IC (µg/mL) | Cell Line/Organism | Reference |
|---|---|---|---|
| Anticancer Activity | 1.61 ± 1.92 | Jurkat T cells | |
| 1.98 ± 1.22 | A-431 cells | ||
| Antibacterial Activity | <10 | Staphylococcus aureus | |
| <10 | Escherichia coli |
Case Studies
- Anticancer Study : A study involving the synthesis of several derivatives of the compound indicated that those with electron-donating groups at specific positions on the aromatic rings exhibited enhanced cytotoxicity against human cancer cell lines. Molecular dynamics simulations suggested that these compounds interact with Bcl-2 proteins, promoting apoptosis in cancer cells .
- Antimicrobial Evaluation : In a comparative study, several synthesized derivatives were tested against common bacterial strains. The results showed that compounds with halogen substitutions on the phenyl ring significantly improved antimicrobial activity, indicating a strong correlation between structural modifications and biological effects .
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various pathogens, showing effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Selected Microorganisms
| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 100 |
| Escherichia coli | 15 | 100 |
| Pseudomonas aeruginosa | 12 | 100 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains of bacteria.
Antiviral Properties
In addition to its antimicrobial effects, the compound has shown potential antiviral activity. Studies have focused on its efficacy against viral infections, including those caused by Chlamydia trachomatis. The compound demonstrated a reduction in chlamydial inclusions in infected cells, indicating a mechanism that may involve interference with viral replication or entry into host cells.
Case Study: Efficacy Against Chlamydia trachomatis
- In vitro studies revealed that treatment with the compound led to a significant decrease in both the size and number of inclusions formed by Chlamydia trachomatis.
- The mechanism appears to involve direct interaction with viral components or host cell receptors, suggesting avenues for therapeutic development against chlamydial infections.
Safety and Toxicity Assessments
Preliminary toxicity evaluations have been conducted to assess the safety profile of this compound. Studies indicate low toxicity towards human cells with no significant mutagenic effects observed in model organisms such as Drosophila melanogaster. Furthermore, metabolic stability tests using human liver microsomes suggest that the compound remains stable under physiological conditions.
Comparison with Similar Compounds
Key Observations :
- Ethoxy vs.
- Dimethylphenyl vs. Dichlorophenyl : The 2,3-dimethylphenyl group in the target compound offers steric hindrance and metabolic stability, contrasting with the electron-withdrawing dichlorophenyl group in PTQ04, which may influence receptor binding .
- Hybrid Ester-Amide Linkages : The combination of amide and ester bonds (as in the target compound and ) balances hydrolytic stability and biodegradability, critical for pharmacokinetics .
Pharmacological and Physicochemical Properties
- Lipophilicity: The 4-ethoxyphenyl group increases logP compared to methoxy analogues, favoring passive diffusion across biological membranes. For example, Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate (logP ~1.5) is less lipophilic than the target compound (predicted logP ~2.8) .
- Metabolic Stability : The dimethylphenyl group may reduce oxidative metabolism by cytochrome P450 enzymes compared to halogenated analogues like PTQ04, which contains a dichlorophenyl group prone to dehalogenation .
Q & A
Basic Question: What are the recommended synthetic routes and purification methods for 2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Acylation of the aromatic amine : React 2,3-dimethylaniline with an acylating agent (e.g., chloroacetyl chloride) under controlled pH (7–8) and temperature (0–5°C) to form the 2-oxoethylamino intermediate .
Esterification : Couple the intermediate with (4-ethoxyphenyl)acetic acid using a coupling agent like DCC (dicyclohexylcarbodiimide) in anhydrous dichloromethane at room temperature .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) .
Basic Question: How is the molecular structure of this compound characterized in academic research?
Methodological Answer:
Structural elucidation employs:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments (e.g., ethoxy group δ ~1.3 ppm for CH₃, aromatic protons δ ~6.5–7.5 ppm) and carbon backbone .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : For crystalline derivatives, single-crystal analysis provides bond lengths, angles, and spatial conformation (e.g., dihedral angles between aromatic rings) .
Advanced Question: What experimental strategies are used to resolve contradictions in biological activity data for this compound?
Methodological Answer:
Contradictions may arise due to assay variability or off-target effects. Mitigation strategies include:
Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations to confirm potency trends .
Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based assays) with cellular models (e.g., viability assays in cancer cell lines) .
Theoretical Frameworks : Link results to mechanistic hypotheses (e.g., molecular docking studies to predict binding affinities to target proteins) .
Replicate Studies : Use randomized block designs with biological/technical replicates to account for variability .
Advanced Question: How can researchers investigate the environmental fate of this compound?
Methodological Answer:
Adopt a tiered approach inspired by Project INCHEMBIOL :
Physicochemical Profiling : Measure logP (octanol-water partition coefficient), solubility, and hydrolysis rates under varying pH/temperature.
Biotic/Abiotic Degradation : Conduct soil/water microcosm studies to track degradation products via LC-MS.
Ecotoxicity Screening : Use model organisms (e.g., Daphnia magna) to assess acute/chronic toxicity (OECD guidelines).
Computational Modeling : Predict environmental distribution using fugacity models (e.g., EQC, EPI Suite).
Basic Question: What analytical techniques optimize purity assessment during synthesis?
Methodological Answer:
- HPLC-PDA : Reverse-phase C18 column, acetonitrile/water mobile phase, UV detection at λ=254 nm to quantify impurities (<0.5%) .
- Melting Point Analysis : Sharp melting range (e.g., 120–122°C) confirms crystalline purity .
- Elemental Analysis : Compare experimental vs. theoretical C/H/N/O percentages (±0.3% tolerance) .
Advanced Question: How does the compound’s electronic structure influence its reactivity?
Methodological Answer:
- Hammett Analysis : Correlate substituent effects (e.g., ethoxy group’s electron-donating nature) on reaction rates (e.g., hydrolysis or nucleophilic substitution) .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic attack .
- Kinetic Studies : Monitor reactions (e.g., ester hydrolysis) under pseudo-first-order conditions to derive activation parameters (ΔH‡, ΔS‡) .
Advanced Question: What frameworks guide the design of pharmacological studies for this compound?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., ethoxy vs. methoxy groups) to assess impact on target binding .
- In Silico Screening : Use molecular docking (AutoDock Vina) to prioritize biological targets (e.g., COX-2, kinases) .
- ADME Profiling : Assess permeability (Caco-2 monolayers), metabolic stability (microsomal assays), and plasma protein binding .
Basic Question: How are reaction conditions optimized for scale-up synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Vary temperature, solvent (e.g., THF vs. DMF), and catalyst loading (e.g., DMAP) to maximize yield .
- Green Chemistry Metrics : Minimize E-factor by selecting recyclable solvents (e.g., cyclopentyl methyl ether) .
- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
Advanced Question: How can researchers address low reproducibility in biological assays?
Methodological Answer:
- Standardized Protocols : Adopt SOPs for cell culture (e.g., ATCC guidelines) and assay buffers (e.g., PBS pH 7.4 ± 0.1) .
- Positive/Negative Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and vehicle-only controls .
- Data Transparency : Report raw data with statistical tests (e.g., ANOVA, p<0.05) and confidence intervals .
Advanced Question: What methodologies elucidate the compound’s interaction with biomacromolecules?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) to immobilized proteins .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
- Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-protein complexes (e.g., active site interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
